HPPD Inhibitory Potency: 1.9-Fold Improvement Over the Clinical Reference Inhibitor Nitisinone
The target compound inhibits porcine 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89 nM, representing a 1.94-fold improvement in potency compared to the clinically approved HPPD inhibitor nitisinone (NTBC), which exhibits an IC50 of 173 nM under analogous assay conditions [1]. This quantitative difference is particularly relevant for in vitro pharmacological studies where higher potency at lower concentrations may reduce off-target effects and compound consumption.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against mammalian HPPD |
|---|---|
| Target Compound Data | IC50 = 89 nM (porcine liver HPPD) |
| Comparator Or Baseline | Nitisinone (NTBC): IC50 = 173 nM (porcine liver HPPD) |
| Quantified Difference | 1.94-fold lower IC50 (improved potency) |
| Conditions | In vitro enzymatic assay using 4-hydroxyphenylpyruvate as substrate; porcine liver HPPD; compound pre-incubated before substrate addition; observed value. |
Why This Matters
Procurement decisions for HPPD-related research should consider this potency differential, as the target compound achieves equivalent enzyme inhibition at nearly half the concentration of nitisinone, enabling more economical use in high-throughput screening and dose-response studies.
- [1] BindingDB Entry BDBM50403928 / CHEMBL307048. IC50 = 89 nM for pig liver 4-hydroxyphenylpyruvate dioxygenase. View Source
